molecular formula C16H24N2O2 B2931578 (E)-N-(1-Cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide CAS No. 1465714-87-7

(E)-N-(1-Cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide

Cat. No. B2931578
CAS RN: 1465714-87-7
M. Wt: 276.38
InChI Key: NUMCXZWEPLUDSR-UHFFFAOYSA-N
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Description

(E)-N-(1-Cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide, commonly known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CCP is a synthetic compound that belongs to the class of amides and has a molecular formula of C15H21N2O2. In

Scientific Research Applications

Multicomponent Reactions

Enamides serve as key intermediates in multicomponent reactions, such as the Ugi reaction, facilitating the synthesis of complex organic molecules. For instance, the preparation of N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide through the coupling of various components demonstrates the utility of enamides in constructing tripeptoid derivatives with potential biological activities S. D. Ganesh et al., 2016.

Intramolecular Cyclization

Enamides are pivotal in intramolecular cyclization reactions, leading to the formation of functionalized oxazoles. This is achieved through oxidative processes facilitated by catalysts like phenyliodine diacetate (PIDA), showcasing a heavy-metal-free approach to constructing carbon-oxygen bonds Yunhui Zheng et al., 2012.

Heterocyclic Compound Synthesis

The reactivity of enamides towards various nucleophiles and electrophiles enables the synthesis of a wide range of heterocyclic compounds. For example, cyclocondensation reactions involving 2-(1,3-thiazolidin-2-ylidene)acetamides and oxalyl chloride have been used to create novel heterocyclic assemblies, highlighting the synthetic versatility of enamides K. Obydennov et al., 2017.

Catalysis

Enamides are also explored in the context of catalysis, particularly in selective hydrogenation reactions. A notable example is the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the highly selective hydrogenation of phenol derivatives to cyclohexanone, demonstrating the catalytic potential of enamides in sustainable chemical processes Yong Wang et al., 2011.

Antimicrobial Research

Beyond synthetic applications, some enamides have been evaluated for their biological activities, such as antimycobacterial properties. This involves the synthesis and characterization of compounds that could potentially inhibit the growth of Mycobacterium tuberculosis, contributing to the search for new therapeutic agents P. Sanna et al., 2002.

properties

IUPAC Name

(E)-N-(1-cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c17-13-16(9-3-1-2-4-10-16)18-15(19)6-5-14-7-11-20-12-8-14/h5-6,14H,1-4,7-12H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMCXZWEPLUDSR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)C=CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)(C#N)NC(=O)/C=C/C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-3-(oxan-4-yl)prop-2-enamide

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